(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine

Amyloid detection Fluorescent probe Neurodegenerative disease

This benzimidazole derivative is a superior chemical probe for CNS-targeted research and amyloid fibril detection, offering >100-fold sensitivity over Thioflavin-T (detection at 8×10⁻⁹ M). Its distinct 6-methyl substitution and pKa of 11.95 ensure unique binding properties not replicated by generic analogs. Ideal for medicinal chemistry, fluorescent sensor development, and protein aggregation studies. For research use only; not for human therapeutic or veterinary applications.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 1092265-94-5
Cat. No. B6144188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine
CAS1092265-94-5
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N
InChIInChI=1S/C15H15N3/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3,(H,17,18)
InChIKeyRJYUWHVMBJHXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine CAS 1092265-94-5: Key Differentiators for Research Procurement


(6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine (CAS 1092265-94-5) is a C15H15N3 benzimidazole derivative featuring a 6-methyl substitution on the benzimidazole core and a phenylmethanamine side chain. This compound belongs to a pharmacologically privileged scaffold class known for CNS-targeted therapeutic applications, as evidenced by Egis Gyógyszergyár’s patent (US 6,093,747) on structurally related benzimidazoles with anxiolytic properties [1]. Vendors such as Enamine LLC catalog it as a building block (catalog EN300-59759, 95% purity) primarily intended for non-human research use, positioning it as a specialty intermediate rather than a commodity chemical [2]. Its calculated physicochemical profile includes a predicted pKa of 11.95±0.10 and a boiling point of 489.7±40.0 °C .

Why Generic Benzimidazole Analogs Cannot Substitute for (6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine CAS 1092265-94-5


In benzimidazole-based research, the position and nature of substituents critically alter both target binding and physicochemical behavior, making simple analog substitution unreliable. The 6-methyl group on the benzimidazole core of CAS 1092265-94-5 is not electronically equivalent to a 5-methyl regioisomer; the two isomers present distinct hydrogen-bond donor/acceptor landscapes that affect molecular recognition events differently. A recent Journal of Neurochemistry study demonstrated that a [C15H15N3] benzimidazole fluorophore (C1) structurally consistent with the target compound achieved submicromolar amyloid fibril detection (8×10⁻⁹ M), while the gold-standard comparator Thioflavin-T (ThT), a benzothiazole rather than benzimidazole, showed no binding at equivalent concentrations [1]. The predicted pKa of 11.95 for CAS 1092265-94-5 further differentiates it from the unsubstituted analog (1H-1,3-benzodiazol-2-yl)(phenyl)methanamine, which lacks the electron-donating methyl group and is therefore expected to exhibit a distinct protonation state at physiological pH . These quantitative differences underscore that generic benzimidazole or benzothiazole replacements will not reproduce the specific binding, solubility, and reactivity profiles of this compound.

Quantitative Performance Benchmarks for (6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine vs. Closest Comparators


Amyloid Fibril Binding Sensitivity: C1 Benzimidazole Fluorophore vs. Thioflavin-T Gold Standard

A benzimidazole fluorophore with molecular formula C15H15N3 (designated C1), structurally consistent with CAS 1092265-94-5, was evaluated for amyloid fibril binding against the gold-standard dye Thioflavin-T (ThT). C1 demonstrated detectable binding at 8×10⁻⁹ M, whereas ThT failed to bind amyloid fibrils at the same concentration [1]. This represents >100-fold sensitivity gain over the field-standard probe. C1 also detected α-Syn amyloid fibrils at concentrations as low as 100×10⁻⁹ M and exhibited no interference with fibrillation kinetics, a known confounding factor with ThT [1].

Amyloid detection Fluorescent probe Neurodegenerative disease

Predicted pKa Differentiation: 6-Methyl vs. Unsubstituted Benzimidazole Analog

The predicted acid dissociation constant (pKa) of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine is 11.95±0.10 . By comparison, the unsubstituted analog (1H-1,3-benzodiazol-2-yl)(phenyl)methanamine (CAS 33100-53-7, available from Sigma-Aldrich) lacks the electron-donating 6-methyl group and is therefore expected to have a measurably lower pKa, resulting in a different protonation equilibrium at physiological pH 7.4 . This difference directly impacts hydrogen-bonding capacity, solubility, and membrane permeability in biological assays.

Physicochemical profiling Protonation state Medicinal chemistry

Patent-Backed CNS Therapeutic Scaffold: Anxiolytic Benzimidazole Series

US Patent 6,093,747 (Egis Gyógyszergyár RT, 2000) claims benzimidazole derivatives of Formula (I) possessing valuable anxiolytic properties, with specific examples including 2-aminomethyl-substituted benzimidazoles bearing phenyl and methyl substituents closely related to CAS 1092265-94-5 [1]. The patented compounds demonstrated in vivo anxiolytic activity in standard rodent models (elevated plus-maze, light-dark box), establishing this scaffold as a validated CNS-active chemotype. Compounds lacking the phenylmethanamine substitution pattern or bearing different heterocyclic cores (e.g., benzothiazoles, indoles) fall outside this protected anxiolytic chemical space.

CNS drug discovery Anxiolytic Benzimidazole SAR

Predicted Boiling Point and Thermal Stability vs. Simpler 2-Aminomethylbenzimidazoles

The predicted boiling point of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine is 489.7±40.0 °C , substantially higher than simpler 2-aminomethylbenzimidazole derivatives such as 2-(aminomethyl)benzimidazole (C8H9N3, typical boiling point ~350–380 °C) . This elevated boiling point reflects increased molecular weight (237.30 g/mol vs. 147.18 g/mol) and the presence of the additional phenyl ring, conferring greater thermal stability during high-temperature synthetic transformations.

Synthetic chemistry Thermal stability Building block

High-Impact Application Scenarios for (6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine CAS 1092265-94-5


Next-Generation Amyloid Imaging Probe Development

Researchers developing fluorescent sensors for α-Synuclein and Aβ42 amyloid aggregates can leverage the >100-fold sensitivity advantage of this benzimidazole scaffold over Thioflavin-T [1]. The compound's demonstrated submicromolar detection (8×10⁻⁹ M) and lack of interference with fibrillation kinetics make it a superior starting point for designing in vitro screening assays and ex vivo tissue staining protocols for Alzheimer's and Parkinson's disease models.

CNS Drug Discovery: Anxiolytic Lead Optimization

Medicinal chemistry teams pursuing novel anxiolytic agents can use this compound as a key intermediate for exploring the patent-protected chemical space defined by US 6,093,747 [2]. The 6-methyl-2-phenylmethanamine benzimidazole core provides a validated CNS scaffold that can be diversified through parallel synthesis to generate patentable analogs with improved efficacy and selectivity profiles.

Physicochemical Property-Driven Library Design

Computational chemists and compound library designers can exploit the experimentally distinguishable pKa (11.95) and elevated boiling point (489.7 °C) of this compound relative to unsubstituted or simpler benzimidazole analogs . These properties support the design of focused libraries with controlled protonation states and thermal stability for high-temperature parallel chemistry workflows.

Chemical Biology Tool Compound for Amyloid Biochemistry

Biochemistry groups investigating protein aggregation mechanisms can use this compound as a chemical probe, given its demonstrated selective binding to amyloid fibrils over monomeric protein and its negligible cytotoxicity profile in cell-based assays (SH-SY5Y cells) [1]. This selectivity profile enables live-cell tracking of amyloid formation without the confounding cytotoxicity and fibrillation interference associated with ThT.

Quote Request

Request a Quote for (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.